molecular formula C18H10Br2N2S B12515424 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole

Cat. No.: B12515424
M. Wt: 446.2 g/mol
InChI Key: KSDSSBYHYZYNBJ-UHFFFAOYSA-N
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Description

4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C18H10Br2N2S. It is a derivative of benzo[c][1,2,5]thiadiazole, featuring two bromophenyl groups attached at the 4 and 7 positions. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification .

Industrial Production Methods

Industrial production of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole involves its electronic properties and interactions with other molecules. The compound’s benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the bromophenyl groups can participate in electron-donating interactions. This electron donor-acceptor system facilitates charge transfer processes, making it effective in applications like photocatalysis and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is unique due to its specific electronic properties and structural configuration, which make it highly effective in organic electronic applications. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility in scientific research .

Properties

Molecular Formula

C18H10Br2N2S

Molecular Weight

446.2 g/mol

IUPAC Name

4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H

InChI Key

KSDSSBYHYZYNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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